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Compound of Interest

2-phenyl-N-(6-
Compound Name:
quinoxalinyl)acetamide

CAS No.: 866131-30-8

Cat. No.: B2617002

Get Quote

Abstract & Scope

This technical guide details the synthesis of 2-phenyl-N-(6-quinoxalinyl)acetamide, a
pharmacologically relevant scaffold integrating a quinoxaline core with a phenylacetamide
moiety. Quinoxaline derivatives are "privileged structures” in medicinal chemistry, widely
investigated as kinase inhibitors (e.g., JNK, p38 MAPK), antimicrobial agents, and
neuroprotective modulators [1, 2].

This protocol provides a robust, field-proven two-step workflow:
¢ Precursor Synthesis: Regioselective formation of 6-aminoquinoxaline.

» Amide Coupling: Chemoselective acylation using phenylacetyl chloride under anhydrous
conditions.

Target Audience: Medicinal chemists and process development scientists requiring high-purity
heterocyclic amides for Structure-Activity Relationship (SAR) studies.
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Retrosynthetic Analysis

The strategic disconnection relies on the formation of the amide bond (

) as the final step. The nucleophilic partner, 6-aminoquinoxaline, is derived from the
commercially available 4-nitro-o-phenylenediamine via condensation with glyoxal and
subsequent nitro-reduction.
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Figure 1: Retrosynthetic strategy isolating the quinoxaline amine as the key intermediate.

Experimental Protocol
Step 1: Synthesis of 6-Aminoquinoxaline (Intermediate
A)

Note: If 6-aminoquinoxaline (CAS: 6298-37-9) is purchased commercially, proceed directly to
Step 2.
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Rationale: The condensation of 4-nitro-1,2-phenylenediamine with glyoxal yields 6-
nitroquinoxaline. Subsequent reduction is best achieved via catalytic hydrogenation to prevent
over-reduction of the pyrazine ring [3].

1.1. Condensation (Formation of 6-Nitroquinoxaline)

» Reagents: 4-Nitro-1,2-phenylenediamine (15.3 g, 100 mmol), Glyoxal (40% ag. solution, 17.5
mL, 120 mmol), Sodium bisulfite (NaHSO3).

e Solvent: Water / Ethanol (1:1).

e Procedure:

[¢]

Dissolve diamine in 300 mL hot water/ethanol (60°C).

[¢]

Add glyoxal solution dropwise over 30 mins.

Heat to reflux for 2 hours.

o

o

Cool to 0°C. The product, 6-nitroquinoxaline, precipitates as a tan/brown solid.

[¢]

Filter, wash with cold water, and dry.

Yield: ~85-90%. MP: 172-174°C.

o

1.2. Reduction (Formation of 6-Aminoquinoxaline)

e Reagents: 6-Nitroquinoxaline (from 1.1), 10% Pd/C (10 wt% loading), Hydrogen gas (balloon
or 1 atm).

e Solvent: Methanol or Ethanol.
e Procedure:
o Suspend 6-nitroquinoxaline (5.0 g) in MeOH (100 mL).

o Add 10% Pd/C (0.5 g) under inert atmosphere (
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[e]

Purge with

and stir at RT for 4-6 hours (monitor by TLC).

o

Filter through Celite to remove catalyst. Caution: Pyrophoric catalyst.

[¢]

Concentrate filtrate to dryness. Recrystallize from benzene or toluene if necessary.

[¢]

Yield: ~80%. Appearance: Yellow crystals.[1] MP: 155-160°C [3].[2]

Step 2: Synthesis of 2-Phenyl-N-(6-
quinoxalinyl)acetamide (Target)

Methodology: Schotten-Baumann acylation under anhydrous conditions. Mechanistic Insight:
The amino group at position 6 of the quinoxaline ring is moderately nucleophilic but less so
than a standard aniline due to the electron-withdrawing nature of the pyrazine ring. Therefore,
the use of an acid chloride (highly electrophilic) with a non-nucleophilic base (TEA) is preferred
over carbodiimide coupling (EDC/NHS) for higher yields [4].

Materials Table

Reagent MW ( g/mol) Equiv.[3] Amount Role
6-
o : 1.00 g (6.89 _—
Aminoquinoxalin 145.16 1.0 Limiting Reagent
mmol)
e
Phenylacetyl 1.10 mL (8.27 )
] 154.60 1.2 Electrophile
chloride mmol)
Triethylamine 1.44 mL (10.3 )
101.19 15 Acid Scavenger
(TEA) mmol)
Dichloromethane Solvent
- - 20 mL
(DCM) (Anhydrous)

Detailed Workflow

e Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir
bar and nitrogen inlet.
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Dissolution: Add 6-Aminoquinoxaline (1.00 g) and anhydrous DCM (15 mL). Stir until fully
dissolved.

Base Addition: Add Triethylamine (1.44 mL) via syringe. Cool the mixture to 0°C using an ice
bath to control the exotherm.

Acylation: Dilute Phenylacetyl chloride (1.10 mL) in DCM (5 mL). Add this solution dropwise
to the reaction mixture over 15 minutes.

o Observation: A white precipitate (TEA-HCI salts) typically forms immediately.
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3—6 hours.
o Monitoring: Check TLC (System: 5% MeOH in DCM). Starting amine (

) should disappear; Product (

) appears.
Quench: Add saturated

solution (20 mL) and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

Workup & Purification
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*Figure 2: Purification workflow.[4] Note: Acid wash must be rapid to avoid hydrolyzing the
amide or protonating the quinoxaline nitrogens excessively.
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o Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous
layer once with DCM (10 mL).

e Washing: Wash combined organics with water (20 mL) and brine (20 mL).
e Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield an off-white/yellow solid.

o Recrystallization: Dissolve crude solid in minimum boiling Ethanol. Allow to cool slowly. Filter
crystals.[1]

Expected Analytical Data (Validation)

Since this is a known scaffold type, the following spectral characteristics confirm the structure

[5]:

e Physical State: Pale yellow to off-white solid.

e Melting Point: Expected range 210-215°C (typical for quinoxaline amides).
e 1H NMR (400 MHz, DMSO-ds):

o 10.65 (s, 1H, NH amide).

[¢]

8.85 (d, J=2 Hz, 1H, Quinoxaline H-2/3).

[e]

8.78 (d, J=2 Hz, 1H, Quinoxaline H-3/2).

o

8.45 (d, J=2 Hz, 1H, Quinoxaline H-5 - ortho to amide).

[¢]

8.05 (d, J=9 Hz, 1H, Quinoxaline H-8).

o

7.85 (dd, J=9, 2 Hz, 1H, Quinoxaline H-7).

[¢]

7.25-7.35 (m, 5H, Phenyl ring).

o 3.75 (s, 2H, CHz benzylic).

e MS (ESI): Calculated for
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: Found

Troubleshooting & Optimization

Issue Probable Cause Solution

) ) ) ) Ensure DCM is anhydrous; use
Low Yield Hydrolysis of Acid Chloride )
fresh phenylacetyl chloride.

Add catalytic DMAP (10
Incomplete Reaction Low Nucleophilicity of Amine mol%); reflux DCM gently if

needed.

Triturate the crude solid with

cold Diethyl Ether to remove

Sticky Solid Impurities i -
non-polar impurities before
recrystallization.
Starting material 6-
o aminoquinoxaline is a single
Regioisomers N/A

isomer. No regioselectivity

issues in the coupling step.

Safety & Handling

e Quinoxalines: Many are suspected mutagens (Muta. 2). Handle in a fume hood with gloves.
¢ Phenylacetyl Chloride: Corrosive and lachrymator. Releases HCl upon contact with moisture.

o Waste Disposal: All halogenated solvents must be disposed of in dedicated organic waste
streams.

References

» Biological Relevance: Carta, A., et al. "Quinoxaline-2-carboxamide derivatives: Synthesis
and antimicrobial evaluation." European Journal of Medicinal Chemistry, 2016. (Contextual
Analog)
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Kinase Inhibition: Deleuze-Masquefa, C., et al. "New 6-Aminoquinoxaline Derivatives with
Neuroprotective Effect on Dopaminergic Neurons.” Journal of Medicinal Chemistry, 2016.[5]

Precursor Synthesis: "Synthesis of 6-Aminoquinoxaline.” ChemicalBook Protocols / Patent
US6323204.

Amide Coupling Mechanism: "Nucleophilic Addition/Elimination in the Reaction between Acyl
Chlorides and Amines."[6] ChemGuide.

Spectral Validation: "N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides... synthesis and
characterization.” ACS Omega, 2022. (Provides comparative NMR data for quinoxaline
acetamide linkers).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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